molecular formula C19H10Cl2N2O3S B2935586 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 477546-01-3

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2935586
CAS No.: 477546-01-3
M. Wt: 417.26
InChI Key: XNBYSDAEMSMWQC-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chromene moiety, and a carboxamide group

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These compounds often target enzymes or proteins that are essential for the survival or replication of the pathogens they are designed to combat.

Mode of Action

For instance, they can inhibit enzyme activity, disrupt protein-protein interactions, or interfere with cellular processes such as DNA replication . The specific changes resulting from these interactions would depend on the nature of the target and the precise structure of the thiazole derivative.

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. Thiazole derivatives have been found to affect a wide range of pathways, including those involved in inflammation, pain perception, microbial metabolism, viral replication, and cancer cell proliferation . The downstream effects of these disruptions can include reduced inflammation, pain relief, inhibition of microbial growth or viral replication, and death of cancer cells.

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability and are often designed to be resistant to metabolic degradation . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can significantly impact its bioavailability and effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, thiazole derivatives can cause a variety of effects, such as inhibiting enzyme activity, disrupting cellular processes, or inducing cell death

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and its ability to interact with its targets. Additionally, the compound’s effectiveness can be influenced by factors within the body, such as the presence of certain enzymes or proteins, the pH of the body fluids, and the presence of other drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.

    Chromene Synthesis: The chromene moiety can be prepared by cyclization of a suitable phenol derivative with an aldehyde in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the chromene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and gene expression.

    Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Industry: The compound is investigated for its potential use in the synthesis of novel polymers and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Unique due to its specific substitution pattern and combination of functional groups.

    N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-sulfonamide: Contains a sulfonamide group, which may alter its biological activity.

Uniqueness

This compound is unique due to its specific combination of a thiazole ring, chromene moiety, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2N2O3S/c20-10-5-6-13(21)12(7-10)14-9-27-19(22-14)23-18(25)17-8-15(24)11-3-1-2-4-16(11)26-17/h1-9H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBYSDAEMSMWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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